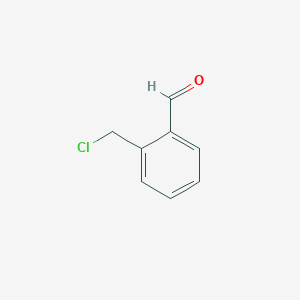

2-(Chloromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJODMUSGDSKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550557 | |

| Record name | 2-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108683-62-1 | |

| Record name | 2-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)benzaldehyde from o-Xylene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(chloromethyl)benzaldehyde, a pivotal intermediate in the pharmaceutical and fine chemical industries. Commencing with the readily available starting material, o-xylene, this document elucidates the core chemical transformations, operational protocols, and analytical verifications necessary for successful synthesis. We will explore two principal methodologies: a two-step process involving the free-radical chlorination of o-xylene followed by oxidation of the resultant 2-(chloromethyl)toluene, and a more direct route via a dichlorinated intermediate. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, experimental design, purification strategies, and critical safety considerations.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional aromatic compound of significant synthetic utility. Its aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, forming the backbone of many complex molecular architectures. Concurrently, the chloromethyl moiety provides a reactive electrophilic site, enabling nucleophilic substitution and the introduction of diverse functional groups. This dual reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The strategic location of the substituents on the aromatic ring further enhances its utility in constructing sterically defined and electronically tuned molecules.

Synthetic Pathways from o-Xylene: A Comparative Analysis

The synthesis of this compound from o-xylene can be approached through two primary routes, each with its own set of advantages and challenges. The choice of pathway often depends on the desired scale of production, available equipment, and purity requirements.

Route 1: Free-Radical Chlorination Followed by Oxidation. This is a two-step sequence that first introduces a chlorine atom onto one of the methyl groups of o-xylene, followed by the oxidation of the other methyl group to an aldehyde.

Route 2: Dichlorination and Selective Hydrolysis. This pathway involves the dichlorination of one of the methyl groups of o-xylene to form a benzal chloride derivative, which is then selectively hydrolyzed to the aldehyde.

The following sections will delve into the mechanistic underpinnings and practical execution of these synthetic strategies.

Route 1: Step-wise Synthesis via Free-Radical Chlorination and Oxidation

This approach offers a high degree of control over the initial chlorination step, minimizing the formation of ring-chlorinated byproducts.

Step 1: Free-Radical Chlorination of o-Xylene to 2-(Chloromethyl)toluene

The selective chlorination of a benzylic methyl group in the presence of an aromatic ring is achieved under free-radical conditions. This is typically initiated by ultraviolet (UV) light or a chemical radical initiator.

Causality of Experimental Choices:

-

Initiation: The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light. Alternatively, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used, which decomposes upon heating to generate radicals that then abstract a hydrogen atom from the methyl group of o-xylene.

-

Propagation: The resulting benzyl radical reacts with another molecule of Cl₂ to form the desired product, 2-(chloromethyl)toluene, and a new chlorine radical, which continues the chain reaction.

-

Selectivity: Free-radical halogenation preferentially occurs at the benzylic position due to the resonance stabilization of the intermediate benzyl radical. To suppress competitive electrophilic aromatic substitution (ring chlorination), the reaction is performed in the absence of Lewis acid catalysts and typically at elevated temperatures.

Experimental Protocol: Photochlorination of o-Xylene

Materials:

-

o-Xylene

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like dichlorobenzene)

-

Nitrogen or Argon gas

-

UV lamp (e.g., mercury vapor lamp)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Magnetic stirrer

-

Gas scrubber (containing sodium hydroxide solution to neutralize excess chlorine and HCl)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

-

Charge the three-necked flask with o-xylene and the chosen inert solvent.

-

Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

-

Position the UV lamp in close proximity to the reaction flask.

-

Begin stirring the solution and heat it to a gentle reflux.

-

Slowly bubble chlorine gas through the gas inlet tube into the refluxing solution. The rate of chlorine addition should be controlled to maintain a pale yellow-green color in the reaction mixture.

-

Monitor the reaction progress by gas chromatography (GC) to determine the conversion of o-xylene and the formation of 2-(chloromethyl)toluene. Over-chlorination can lead to the formation of 2-(dichloromethyl)toluene and other polychlorinated species.

-

Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp and heating.

-

Purge the system with inert gas to remove any residual chlorine and HCl gas, directing the effluent to the gas scrubber.

-

The crude reaction mixture containing 2-(chloromethyl)toluene is then typically purified by fractional distillation under reduced pressure.

Diagram: Free-Radical Chlorination of o-Xylene

Caption: Mechanism of free-radical side-chain chlorination of o-xylene.

Step 2: Oxidation of 2-(Chloromethyl)toluene to this compound

Several methods can be employed to oxidize the remaining methyl group of 2-(chloromethyl)toluene to an aldehyde. The Sommelet reaction is a classic and effective method for this transformation.

Causality of Experimental Choices: The Sommelet Reaction

-

Reagent: The Sommelet reaction utilizes hexamine (hexamethylenetetramine) as the oxidizing agent.[1][2]

-

Mechanism: The reaction proceeds through the formation of a quaternary ammonium salt by the reaction of the benzylic halide (2-(chloromethyl)toluene) with hexamine.[1] Subsequent hydrolysis in the presence of water leads to the formation of the aldehyde.[1] The key step involves an intramolecular hydride transfer.

-

Work-up: The reaction is typically worked up by steam distillation or solvent extraction to isolate the aldehyde from the reaction mixture.

Experimental Protocol: Sommelet Reaction of 2-(Chloromethyl)toluene

Materials:

-

2-(Chloromethyl)toluene

-

Hexamine (Hexamethylenetetramine)

-

Ethanol (or another suitable solvent)

-

Water

-

Hydrochloric acid (for hydrolysis work-up if necessary)

-

Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)toluene and an equimolar amount of hexamine in a suitable solvent like 50% aqueous ethanol.

-

Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid. This step helps in the hydrolysis of the intermediate.[3]

-

The product, this compound, can be isolated by steam distillation directly from the reaction mixture or by extraction with an organic solvent like dichloromethane.

-

If extracting, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

Diagram: Sommelet Reaction Workflow

Caption: Workflow for the Sommelet oxidation of 2-(chloromethyl)toluene.

Route 2: Dichlorination and Selective Hydrolysis

This route offers a more direct approach to this compound by first preparing a dichlorinated intermediate which is then hydrolyzed.

Dichlorination of o-Xylene

This step is similar to the monochlorination but uses a higher molar ratio of chlorine to o-xylene to favor the formation of 2-methylbenzal chloride and 2-(chloromethyl)benzyl chloride. Careful control of reaction conditions is crucial to minimize the formation of trichlorinated byproducts.

Hydrolysis of the Dichlorinated Intermediate

The resulting mixture of dichlorinated xylenes is then hydrolyzed to the aldehyde. The hydrolysis of benzal chloride derivatives to benzaldehydes is a well-established industrial process.[4]

Causality of Experimental Choices:

-

Hydrolysis Conditions: The hydrolysis is typically carried out in an aqueous medium, often in the presence of an acid or a Lewis acid catalyst to facilitate the reaction.[5] The temperature is a critical parameter and is generally kept elevated to ensure a reasonable reaction rate.[5]

-

Selectivity: The gem-dichloro group of 2-methylbenzal chloride is more readily hydrolyzed to an aldehyde than the single chloro substituent of the chloromethyl group. This difference in reactivity allows for the selective formation of this compound.

Experimental Protocol: Hydrolysis of 2-Methylbenzal Chloride

Materials:

-

Crude 2-methylbenzal chloride (from the dichlorination of o-xylene)

-

Water

-

Sulfuric acid or a Lewis acid catalyst (e.g., ferric chloride)

-

Sodium carbonate (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Charge the three-necked flask with the crude 2-methylbenzal chloride and water.

-

Add a catalytic amount of sulfuric acid or a Lewis acid.

-

Heat the mixture to 90-100°C with vigorous stirring.[5]

-

Monitor the reaction by GC until the starting material is consumed.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with water, followed by a dilute solution of sodium carbonate to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

The crude this compound is then purified by vacuum distillation.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, byproducts, and residual solvents.

Purification Techniques

-

Fractional Distillation: Vacuum distillation is the most common method for purifying this compound, which has a relatively high boiling point.[6] This technique effectively separates the product from lower and higher boiling impurities.

-

Bisulfite Adduct Formation: For removing residual aldehyde from a reaction mixture where it is an impurity, or for purifying the aldehyde itself, the formation of a water-soluble bisulfite adduct is a highly effective method.[7] The aldehyde can be regenerated from the adduct by treatment with acid or base.[7]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Analytical Data for this compound

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons (multiplet, ~7.4-7.9 ppm), Aldehyde proton (singlet, ~10.4 ppm), Chloromethyl protons (singlet, ~4.9 ppm). |

| ¹³C NMR | Aldehyde carbonyl carbon (~192 ppm), Aromatic carbons (~128-140 ppm), Chloromethyl carbon (~45 ppm). |

| GC-MS | A molecular ion peak at m/z 154/156 (due to ³⁵Cl and ³⁷Cl isotopes).[8] Key fragmentation patterns would include the loss of Cl (m/z 119) and CHO (m/z 125/127). |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch of the aldehyde at ~1700 cm⁻¹, C-Cl stretch at ~750 cm⁻¹. |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[9] All manipulations involving chlorine must be conducted in a well-ventilated fume hood.[9] A gas scrubber containing a sodium hydroxide solution should be used to neutralize any excess chlorine.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]

-

N-Chlorosuccinimide (NCS): If used as an alternative chlorinating agent, NCS is a corrosive solid.[10] Avoid inhalation of dust and contact with skin and eyes.[11]

-

Solvents: Many of the solvents used, such as carbon tetrachloride and dichloromethane, are toxic and/or carcinogenic. Handle these in a fume hood and with appropriate PPE.

-

General Precautions: Always wear appropriate PPE.[12] Be aware of the exothermic nature of some of the reactions and have cooling baths readily available.[12] Ensure that all glassware is properly secured.[12]

Conclusion

The synthesis of this compound from o-xylene is a well-established process with multiple viable routes. The choice between a two-step free-radical chlorination/oxidation sequence and a more direct dichlorination/hydrolysis pathway will depend on the specific requirements of the synthesis. Careful control of reaction conditions, appropriate purification techniques, and rigorous analytical characterization are essential for obtaining a high-purity product. Adherence to strict safety protocols is paramount throughout all stages of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

-

Purdue University. (n.d.). Chlorine Gas Safety Operating Procedure. Retrieved from [Link]

-

Wikipedia. (2023). Sommelet reaction. Retrieved from [Link]

- Bayer AG. (1980). Process for the preparation of benzaldehyde. U.S.

- TSI Journals. (2014).

-

Sciencemadness.org. (2015). Purification of benzaldehyde? Retrieved from [Link]

- IChemE. (1995).

- ResearchGate. (2022). (a) Mass spectrum and (b)

- CDH Fine Chemical. (n.d.).

- Echemi. (2023).

- Bayer AG. (1982). Process for the purification of benzaldehyde. U.S.

- Quora. (2023). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting?

- I.R.I.S. (2021).

- Doc Brown's Chemistry. (n.d.).

- MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.

- Fisher Scientific. (2009).

- MDPI. (2018).

- YouTube. (2020). Making benzaldehyde - Sommelet reaction.

- De Nora. (n.d.).

- ChemBAM. (n.d.).

- NIST. (n.d.).

- Wikipedia. (2023).

- Sciencemadness.org. (2008).

- Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.

- EMU Physics Department. (2023).

- Organic Syntheses. (n.d.). benzyl chloromethyl ether.

- Florida State University. (n.d.). Lab Procedure - Halogens.

- ACS Publications. (2015). Safe handling of chlorine.

- ChemicalBook. (n.d.). 2-Chlorobenzaldehyde (89-98-5) 1H NMR spectrum.

- Sciencemadness.org. (2005). toluene --> benzaldehyde.

- Scribd. (n.d.).

- National Institutes of Health. (2021).

- University of Rochester. (n.d.).

- Health and Safety Executive. (n.d.).

- Benchchem. (n.d.).

- National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Google Patents. (n.d.). Benzal chloride hydrolysis method.

- The Royal Society of Chemistry. (2016).

- Organic Reactions. (n.d.). The Sommelet Reaction.

- Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction.

- Cole-Parmer. (n.d.).

- YouTube. (2023). Sommelet Reaction.

- Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of.

- PubMed Central. (2017).

- Chegg. (2020). Solved 1) 'H NMR of Benzaldehyde (CDC13, 25 °C) 10.00, 7.87,.

Sources

- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. m.youtube.com [m.youtube.com]

- 4. tsijournals.com [tsijournals.com]

- 5. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]

- 6. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. purdue.edu [purdue.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

mechanism of 2-(Chloromethyl)benzaldehyde dual reactivity

An In-Depth Technical Guide to the Dual Reactivity of 2-(Chloromethyl)benzaldehyde for Advanced Synthesis

Abstract

This compound is a deceptively simple aromatic compound whose true value lies in its orchestrated dual reactivity. Possessing two distinct and strategically positioned electrophilic centers—a highly reactive benzylic chloride and a versatile aldehyde—this molecule serves as a powerful linchpin in the construction of complex molecular architectures. This guide elucidates the mechanistic principles governing its reactivity at both sites, explores the factors that control selectivity, and provides field-proven protocols for its application in advanced synthesis, particularly in the development of heterocyclic scaffolds relevant to the pharmaceutical industry.

The Structural Basis of Dual Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The molecule is not merely a sum of its parts; the electronic interplay between the aldehyde and the chloromethyl group is critical to its function.

-

The Aldehyde Group : A classic electrophilic carbonyl center, the aldehyde is susceptible to nucleophilic attack.[1][2] It readily undergoes reactions such as condensation, oxidation, reduction, and acetalization.[3][4][5]

-

The Chloromethyl Group : As a benzylic halide, this group is a potent electrophile primed for nucleophilic substitution (SN) reactions. The adjacent electron-withdrawing aldehyde group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to displacement by a wide range of nucleophiles.[3]

This dual functionality allows chemists to devise sequential or tandem reaction strategies to build molecular complexity efficiently.[3]

Caption: Dual electrophilic centers of this compound.

Mechanism Deep Dive: The Chloromethyl Moiety as an Electrophilic Hub

The chloromethyl group is an exceptionally reactive site for introducing a wide array of functional groups via nucleophilic substitution. This reactivity is the cornerstone of its use as a versatile building block.

Reactions with O-, S-, and N-Nucleophiles

The benzylic carbon is readily attacked by heteroatomic nucleophiles. The choice of nucleophile and reaction conditions allows for precise installation of desired functionality. For example, reactions with thiols, alcohols, and amines introduce thioether, ether, and amine linkages, respectively.[3]

Authoritative Insight: The selection of a non-nucleophilic base is often critical in reactions with protic nucleophiles (e.g., phenols, thiols). A base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the nucleophile without competing in the attack on the benzylic chloride, thereby preventing unwanted side reactions.

Experimental Protocol: Synthesis of 2-hydroxy-5-(((4-chlorophenyl)thio)methyl)benzaldehyde

This protocol, adapted from established literature, demonstrates a typical SN reaction at the chloromethyl position using a sulfur nucleophile.[6]

Materials:

-

5-(chloromethyl)-2-hydroxybenzaldehyde (a constitutional isomer used for this example, demonstrating the principle)

-

4-chlorothiophenol

-

Sodium bicarbonate (NaHCO₃)

-

Chloroform (CHCl₃)

-

Standard glassware for organic synthesis, magnetic stirrer

Procedure:

-

Dissolve 5-(chloromethyl)-2-hydroxybenzaldehyde (4 mmol) and 4-chlorothiophenol (4 mmol) in chloroform (15 mL) in a round-bottom flask.

-

Add sodium bicarbonate (8 mmol, 2 equivalents) to the solution. The bicarbonate acts as a base to deprotonate the thiophenol, generating the more potent thiophenolate nucleophile in situ.

-

Stir the resulting suspension vigorously at room temperature overnight (approximately 18 hours).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the solid material (excess NaHCO₃ and NaCl byproduct) and wash the solid with fresh chloroform (2 x 10 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Mechanism Deep Dive: The Aldehyde Group as a Carbonyl Electrophile

The aldehyde functionality provides a second, distinct reaction pathway, enabling transformations that are central to carbonyl chemistry.

Acetalization: A Protective Strategy

In multi-step syntheses, it is often necessary to "protect" the aldehyde group to prevent it from reacting while transformations are carried out elsewhere on the molecule. Acetal formation is a common and reversible method to achieve this.

Causality: The reaction is performed under acidic catalysis (e.g., HCl). The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for attack by a weak nucleophile like an alcohol.[5] The reaction is driven to completion by removing the water that is formed, often using a Dean-Stark apparatus.

Experimental Protocol: Acetalization of 2-Chlorobenzaldehyde

This generalized protocol is based on computational and experimental studies of 2-chlorobenzaldehyde acetalization.[5]

Materials:

-

This compound

-

Methanol (or other suitable alcohol/diol, serving as both reactant and solvent)

-

Anhydrous Hydrochloric Acid (HCl) or other acid catalyst

-

Molecular sieves or Dean-Stark apparatus

-

Standard glassware

Procedure:

-

To a solution of this compound in excess methanol, add a catalytic amount of anhydrous HCl.

-

The mechanism proceeds in three stages: (i) Protonation of the carbonyl oxygen by the acid catalyst. (ii) Nucleophilic attack by methanol on the activated carbonyl carbon to form a hemiacetal intermediate. (iii) Subsequent protonation of the hemiacetal hydroxyl group, followed by elimination of water and attack by a second methanol molecule to form the stable acetal.[5]

-

Reflux the mixture, using molecular sieves or a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product.

-

After the reaction is complete (monitored by TLC or GC), neutralize the acid catalyst with a mild base (e.g., triethylamine).

-

Remove the excess methanol under reduced pressure and purify the resulting dimethyl acetal product.

Caption: Workflow for the acid-catalyzed acetalization of the aldehyde group.

Tandem Reactivity: Constructing Complex Heterocycles

The most powerful application of this compound is in cascade or tandem reactions where both functional groups participate to rapidly build complex scaffolds. The synthesis of isoindolinones, a core motif in many biologically active compounds, is a prime example.[7][8]

Mechanism of Isoindolinone Synthesis

In a typical isoindolinone synthesis, an amine nucleophile first reacts with the aldehyde to form an imine (Schiff base). This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the benzylic chloride, resulting in cyclization to form the five-membered lactam ring of the isoindolinone core.

Caption: Logical pathway for the synthesis of isoindolinones.

This efficient assembly of a heterocyclic system in a single pot highlights the strategic utility of using a precursor with two orthogonally reactive sites.[3]

Quantitative Data Summary

While specific yield data for a single standardized isoindolinone synthesis from this compound is varied across different substrates and conditions, related multi-step syntheses of isoindolinones report a range of yields.

| Starting Material Class | Reaction Type | Catalyst/Conditions | Typical Yield Range | Reference |

| 2-Carboxybenzaldehyde + Amines | Reductive C-N Coupling | Pt Nanowires, H₂ | Excellent | [9] |

| 2-Alkyl-N-substituted benzamides | C-H Functionalization | Copper Catalyst | Good | [9][10] |

| 2-Formylbenzonitriles | Cascade Reaction | K₂CO₃ | 62-91% | [7] |

This table illustrates yields for various modern isoindolinone syntheses to provide context for the efficiency of such cyclization strategies.

Conclusion for the Modern Drug Developer

This compound is more than a simple bifunctional reagent; it is a strategic tool for molecular design. Its dual reactivity, governed by predictable electronic and steric principles, provides a robust platform for convergent synthesis. By understanding and controlling the selective reaction of its electrophilic centers, researchers can rapidly access diverse chemical matter, particularly complex heterocyclic systems like isoindolinones that are prevalent in medicinal chemistry.[7][11] The protocols and mechanistic insights provided herein serve as a foundational guide for leveraging this versatile building block in the pursuit of novel therapeutic agents.

References

- This compound | 108683-62-1 | Benchchem. BenchChem.

- The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.

- Blanc chloromethylation. Wikipedia.

- Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health (NIH).

- Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio method. Jurnal Pendidikan Kimia.

- SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. SCIENTIFIC STUDY AND RESEARCH – CHEMISTRY & CHEMICAL ENGINEERING, BIOTECHNOLOGY, FOOD INDUSTRY.

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH).

- 2-(Chloromethyl) benzaldehyde | 108683-62-1. ChemicalBook.

- Synthesis of isoindolinones. Organic Chemistry Portal.

- Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation. Organic Chemistry Portal.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org.

- 2-Chloromethyl-benzaldehyde | 108683-62-1. Sigma-Aldrich.

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences.

- 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity. BOC Sciences.

- Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane. Sciencemadness.org.

- 4-(Isoindolin-2-yl)benzaldehyde in the synthesis of isoindolinones. BenchChem.

- Electrophilicity and nucleophilicity of commonly used aldehydes. ResearchGate.

- Nucleophiles and Electrophiles. Chemistry Steps.

- Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2.

- CAS 108683-62-1 this compound. BOC Sciences.

- (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate.

- This compound | C8H7ClO | CID 13826183. PubChem.

- How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. YouTube.

- Nucleophiles and Electrophiles. Master Organic Chemistry.

- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

- 1. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 108683-62-1 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. jurnal.unimed.ac.id [jurnal.unimed.ac.id]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isoindolinone synthesis [organic-chemistry.org]

- 10. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [organic-chemistry.org]

- 11. ijpsjournal.com [ijpsjournal.com]

1H NMR spectroscopic data of 2-(Chloromethyl)benzaldehyde

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 2-(Chloromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound (CAS No: 108683-62-1). As a crucial bifunctional intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation is paramount.[1] This document details the predicted ¹H NMR spectrum, including chemical shifts, coupling constants, and integration values. Furthermore, it offers a robust, step-by-step protocol for sample preparation and data acquisition, grounded in established best practices. This guide is intended for researchers, chemists, and quality control professionals who utilize NMR spectroscopy for the structural elucidation and purity assessment of complex organic molecules.

Introduction: The Synthetic Importance of this compound

This compound is a versatile organic compound characterized by two highly reactive functional groups: an aldehyde and a chloromethyl group attached to an aromatic ring in an ortho arrangement.[1] This dual reactivity allows it to serve as a key building block in the construction of complex molecular architectures. The aldehyde group readily participates in condensations and can be oxidized or reduced, while the chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions.[1][2]

Given its role as a critical synthetic intermediate, rigorous analytical characterization is essential to confirm its identity and purity. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular structure by probing the distinct chemical environments of every proton in the molecule. This guide provides the foundational data and methodologies required to accurately acquire and interpret the ¹H NMR spectrum of this compound.

Molecular Structure and Proton Environments

The structure of this compound contains three distinct types of protons: one aldehyde proton, two benzylic protons of the chloromethyl group, and four aromatic protons on the disubstituted benzene ring. Due to the ortho-substitution pattern, all four aromatic protons are chemically non-equivalent, leading to a complex but interpretable splitting pattern in the aromatic region of the spectrum.

Figure 1: Molecular structure of this compound with distinct proton environments highlighted.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound, typically recorded in a non-polar deuterated solvent like Chloroform-d (CDCl₃). The chemical shifts are referenced to Tetramethylsilane (TMS) at δ 0.00 ppm.

| Proton Assignment | Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Causality of Chemical Shift & Multiplicity |

| Aldehyde | Black | ~9.8 – 10.0 | Singlet (s) | 1H | Strongly deshielded by the anisotropic effect and electron-withdrawing nature of the adjacent carbonyl group.[3][4] May show long-range coupling to the aromatic proton at C6.[5] |

| Chloromethyl | Gray | ~4.8 | Singlet (s) | 2H | Located in the benzylic region, deshielded by the electronegative chlorine atom and the aromatic ring.[1][4] Appears as a singlet as there are no adjacent protons. |

| Aromatic | Blue | ~7.9 | Doublet (d) or Doublet of doublets (dd) | 1H | Ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. Split by the adjacent proton (H5). |

| Aromatic | Green | ~7.4 – 7.6 | Multiplet (m) or Triplet of doublets (td) | 1H | Split by two adjacent aromatic protons (H4 and H6). |

| Aromatic | Red | ~7.4 – 7.6 | Multiplet (m) or Triplet of doublets (td) | 1H | Split by two adjacent aromatic protons (H3 and H5). |

| Aromatic | Yellow | ~7.4 – 7.6 | Multiplet (m) or Doublet of doublets (dd) | 1H | Split by two adjacent aromatic protons (H4 and H6). |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This section provides a validated, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum. Adherence to this protocol ensures reproducibility and accuracy.

Causality-Driven Solvent Selection

The choice of a deuterated solvent is the most critical experimental decision.[6] It must dissolve the analyte without reacting with it and should not have signals that obscure analyte resonances.[7]

-

Primary Recommendation: Chloroform-d (CDCl₃)

-

Alternative: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Rationale: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of compounds.[8][9]

-

Critical Caution: The benzylic chloride functionality in the analyte is reactive and can undergo nucleophilic substitution with trace amounts of water or other nucleophiles, a reaction often facilitated by DMSO.[10] Prolonged exposure or heating in DMSO may lead to degradation. Therefore, analysis should be performed promptly after preparation at ambient temperature.

-

Step-by-Step Sample Preparation

This protocol is designed to yield a sample of optimal concentration and purity, free from particulates that can degrade spectral quality.

-

Glassware Preparation: Ensure a 5 mm NMR tube and a small sample vial are clean and completely dry. Drying in an oven is not recommended as it may not effectively remove solvent vapors.

-

Weighing the Analyte: Accurately weigh 5-10 mg of this compound into the clean, dry vial.[11] This amount is sufficient for a standard ¹H NMR experiment.

-

Solubilization: Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[11][12] Gently swirl or vortex the vial until the solid is completely dissolved.

-

Filtration and Transfer:

-

Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

-

Filter the solution directly into the NMR tube to remove any suspended particulate matter, which can severely degrade magnetic field homogeneity and broaden spectral lines.[11]

-

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Workflow for NMR Data Acquisition

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

Recommended Spectrometer Parameters

The following are standard parameters for a 400 MHz NMR spectrometer.

-

Pulse Program: zg30 (A standard 30-degree pulse experiment)

-

Number of Scans (NS): 8 to 16 (Sufficient for good signal-to-noise)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): ~16 ppm (Covers the full range of organic protons)

-

Temperature: 298 K (25 °C)

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and information-rich fingerprint for its structural verification. The key diagnostic signals are the downfield aldehyde singlet near δ 10.0 ppm, the benzylic singlet of the chloromethyl group around δ 4.8 ppm, and the complex multiplet pattern of the four aromatic protons between δ 7.4 and 8.2 ppm. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-resolution spectra, enabling confident structural confirmation and purity assessment of this synthetically valuable intermediate.

References

-

Baiwir, M., et al. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006115). [Link]

-

Semantic Scholar. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

-

ACS Publications. (2016). 1H NMR: A Novel Approach To Determining the Thermodynamic Properties of Acetaldehyde Condensation Reactions with Glycerol, (+)-Catechin, and Glutathione in Model Wine. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

-

ResearchGate. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]

-

University of Wisconsin. (n.d.). benzyl chloride. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). [Link]

-

UCLA Chemistry. (n.d.). NMR Chart. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of a 2-hydroxy-5-chloromethyl-benzaldehyde 1 and b PSA 2. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. [Link]

-

ACS Publications. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. [Link]

-

ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. [Link]

-

ResearchGate. (2022). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. [Link]

-

ResearchGate. (n.d.). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I 2 : A Chemoselective Oxidation | Request PDF. [Link]

-

Rhodium.ws. (n.d.). DMSO Oxidation of Benzylalcohols to Benzaldehydes. [Link]

Sources

- 1. This compound | 108683-62-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. tandfonline.com [tandfonline.com]

- 6. myuchem.com [myuchem.com]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2-(Chloromethyl)benzaldehyde

Introduction: Unveiling Molecular Structure through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. Among the various ionization methods, electron ionization (EI) is a powerful tool that imparts significant energy to an analyte, inducing reproducible fragmentation patterns that serve as a unique molecular fingerprint. This guide provides a detailed, in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-(Chloromethyl)benzaldehyde.

This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural characterization. By dissecting the probable fragmentation routes of this bifunctional aromatic compound, we aim to provide a robust framework for interpreting its mass spectrum, aiding in its unambiguous identification in complex matrices. The principles discussed herein are grounded in the fundamental concepts of ion chemistry and are supported by established fragmentation patterns of related chemical moieties.

Molecular Structure and Key Fragmentation Sites of this compound

This compound possesses a molecular weight of 154.59 g/mol (monoisotopic mass: 154.0134 Da for C₈H₇³⁵ClO). Its structure is characterized by a benzene ring substituted with an aldehyde group and a chloromethyl group in an ortho orientation. This unique arrangement of functional groups dictates its behavior under electron ionization, presenting several potential pathways for fragmentation. The primary sites susceptible to bond cleavage are the C-H bond of the aldehyde, the C-C bond between the aldehyde and the aromatic ring, the C-Cl bond, and the benzylic C-C bond. The interplay between these sites, influenced by the stability of the resulting fragments, governs the overall fragmentation pattern.

Predicted Fragmentation Pathways under Electron Ionization

Upon electron impact at a standard energy of 70 eV, this compound is expected to form a molecular ion (M⁺•) at m/z 154 (for ³⁵Cl) and 156 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, a characteristic signature for a monochlorinated compound.[1] The subsequent fragmentation of this molecular ion is predicted to proceed through several key pathways:

Pathway 1: Alpha-Cleavage of the Aldehyde Group

A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical from the formyl group, a process known as α-cleavage.[2][3] This results in the formation of a stable acylium ion.

-

[M - H]⁺: Loss of a hydrogen radical (H•) from the molecular ion leads to the formation of the [M-1]⁺ ion at m/z 153/155 . This ion is stabilized by resonance.

Further fragmentation of the acylium ion can occur through the loss of carbon monoxide (CO).

-

[M - H - CO]⁺: The subsequent loss of a neutral carbon monoxide molecule from the m/z 153 ion results in a fragment at m/z 125/127 .

Pathway 2: Loss of the Chlorine Atom

The C-Cl bond is relatively labile and can undergo cleavage to lose a chlorine radical.

-

[M - Cl]⁺: The expulsion of a chlorine radical (Cl•) from the molecular ion generates a prominent ion at m/z 119 . This benzylic cation can then rearrange to a more stable tropylium-like structure.

Pathway 3: Benzylic Cleavage and Tropylium Ion Formation

Benzylic cleavage is a highly favored fragmentation pathway for compounds containing a benzyl group.[4][5] In this case, cleavage of the bond between the aromatic ring and the chloromethyl group can occur. However, a more likely scenario involves the loss of the formyl group followed by rearrangement.

A significant fragmentation pathway for benzaldehyde and its derivatives involves the loss of the entire aldehyde group.[3][6]

-

[M - CHO]⁺: Loss of the formyl radical (•CHO) from the molecular ion would lead to a fragment at m/z 125/127 .

A key fragmentation pathway for many benzyl derivatives is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[4][5] This can be preceded by the loss of the chlorine atom.

-

Formation of Tropylium Ion (m/z 91): The ion at m/z 119, formed by the loss of chlorine, can undergo rearrangement and lose a neutral molecule of carbon monoxide (CO) to form the tropylium ion at m/z 91 .

Pathway 4: Ortho Effect and Rearrangements

The ortho positioning of the chloromethyl and aldehyde groups may lead to specific fragmentation pathways, often referred to as the "ortho effect." This can involve interactions between the two substituents, potentially leading to the loss of small neutral molecules. For instance, a rearrangement could facilitate the loss of HCl.

-

[M - HCl]⁺•: A rearrangement involving the aldehydic hydrogen and the chlorine atom could lead to the elimination of a neutral HCl molecule, resulting in a radical cation at m/z 118 .

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for this compound under electron ionization.

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formation Pathway |

| 154/156 | [C₈H₇ClO]⁺• | Molecular Ion (M⁺•) |

| 153/155 | [C₈H₆ClO]⁺ | α-Cleavage: Loss of H• |

| 125/127 | [C₇H₆Cl]⁺ | Loss of CO from [M-H]⁺ or Loss of CHO• from M⁺• |

| 119 | [C₈H₇O]⁺ | Loss of Cl• |

| 118 | [C₈H₆O]⁺• | Rearrangement: Loss of HCl |

| 91 | [C₇H₇]⁺ | Tropylium ion: Loss of CO from m/z 119 |

| 77 | [C₆H₅]⁺ | Phenyl cation: Loss of C₂H₂ from tropylium ion |

Experimental Protocol for EI-MS Analysis

To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended:

-

Sample Preparation: Prepare a dilute solution (10-100 ppm) of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Split/splitless injector, operated at 250°C.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Acquisition: Full scan mode.

-

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways of this compound.

Caption: Predicted EI fragmentation of this compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in information, reflecting the presence of its distinct functional groups. The key fragmentation pathways are expected to involve α-cleavage of the aldehyde, loss of the chlorine atom, and the formation of the stable tropylium ion. The characteristic isotopic pattern for chlorine will be an important diagnostic feature. This in-depth guide provides a theoretical framework that can be used to interpret experimental data, facilitating the confident identification and structural elucidation of this compound in various scientific applications. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data for this analyte.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

-

JoVE Science Education Database. Mass Spectrometry: Aromatic Compound Fragmentation. [Link][4]

-

Journal of Mass Spectrometry. Wiley Online Library. [Link]

- Kadam, S. S., & Shinde, D. B. (2012). Mass Spectrometry: A Powerful Tool for the Structural Elucidation of Organic Molecules. International Journal of Pharmaceutical Sciences and Research, 3(8), 2411.

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

electrophilic aromatic substitution for 2-(Chloromethyl)benzaldehyde

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-(Chloromethyl)benzaldehyde

Introduction

This compound is a bifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its utility stems from the presence of two reactive functional groups: an aldehyde, which can undergo a variety of nucleophilic additions and reductive aminations, and a chloromethyl group, a potent electrophile for nucleophilic substitution reactions. However, the aromatic ring itself presents a unique platform for electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution reactions of this compound. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the reactivity and regioselectivity of this substrate. We will delve into the electronic and steric factors governing these reactions, provide detailed experimental protocols for key transformations, and offer insights into the practical application of this chemistry.

The Electronic and Steric Landscape of this compound

The regiochemical outcome of an electrophilic aromatic substitution reaction is dictated by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of this compound, we have two substituents in an ortho relationship: the aldehyde group (-CHO) and the chloromethyl group (-CH2Cl).

-

The Aldehyde Group (-CHO): The aldehyde is a powerful deactivating group and a meta-director. Its deactivating nature arises from the electron-withdrawing inductive effect of the electronegative oxygen atom and, more significantly, the resonance effect (mesomeric effect), which withdraws electron density from the ring, particularly at the ortho and para positions. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. The resulting electron deficiency at the ortho and para positions directs incoming electrophiles to the relatively more electron-rich meta positions.

-

The Chloromethyl Group (-CH2Cl): The chloromethyl group is a more nuanced substituent. The electronegative chlorine atom exerts an electron-withdrawing inductive effect, which deactivates the ring. However, the alkyl portion of the group can engage in weak hyperconjugation, which is an electron-donating effect that stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack. This hyperconjugation effect is most pronounced for attack at the ortho and para positions. Consequently, the chloromethyl group is considered a weakly deactivating ortho, para-director.

Regioselectivity in Electrophilic Aromatic Substitution: A Tale of Two Directors

With a meta-director and an ortho, para-director vying for control, the regioselectivity of EAS on this compound is a classic case of competing directing effects. The aldehyde group at C1 directs incoming electrophiles to C3 and C5, while the chloromethyl group at C2 directs them to C4 and C6.

Generally, the position of substitution is determined by the stability of the intermediate sigma complex. Let's analyze the potential sites of attack:

-

Attack at C4: This position is para to the chloromethyl group and meta to the aldehyde. The sigma complex formed is stabilized by the hyperconjugation of the chloromethyl group. This is often the major product due to the favorable electronic stabilization and the steric accessibility of the C4 position.

-

Attack at C6: This position is ortho to the chloromethyl group and ortho to the aldehyde. While electronically activated by the chloromethyl group, this position is sterically hindered by the two adjacent substituents, making attack less likely.

-

Attack at C3 and C5: These positions are meta to the aldehyde and are not significantly stabilized by the chloromethyl group.

Therefore, the substitution is predicted to occur predominantly at the C4 position , leading to the formation of 2-(chloromethyl)-5-substituted benzaldehydes.

Caption: Predicted regioselectivity of EAS on this compound.

Key Electrophilic Aromatic Substitution Reactions

Due to the deactivated nature of the aromatic ring, forcing conditions (e.g., higher temperatures, stronger Lewis acids) are often necessary to achieve reasonable reaction rates and yields.

Nitration

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strong deactivation of the ring by the aldehyde group necessitates careful control of reaction conditions to prevent oxidation of the aldehyde.

Predicted Major Product: 2-(Chloromethyl)-5-nitrobenzaldehyde

Experimental Protocol: Nitration

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (2.5 eq.) to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add this compound (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.5 eq.) in a separate flask, pre-cooled to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Stirring: Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Work-up: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: A typical experimental workflow for nitration.

Halogenation (Bromination)

Direct bromination of deactivated aromatic rings requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and generate a more potent electrophile.

Predicted Major Product: 5-Bromo-2-(chloromethyl)benzaldehyde

Experimental Protocol: Bromination

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add this compound (1.0 eq.) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) to the mixture.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, stir the mixture at room temperature or with gentle heating (40-50 °C) until the bromine color disappears.

-

Quenching: Cool the reaction mixture and slowly add an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation is generally difficult on strongly deactivated rings. The aldehyde group can also coordinate with the Lewis acid, further deactivating the ring. However, under forcing conditions, acylation may be possible.

Predicted Major Product: 5-Acetyl-2-(chloromethyl)benzaldehyde

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in an excess of the acylating agent (e.g., acetyl chloride, which can also serve as the solvent) or in a non-polar solvent like dichloromethane.

-

Complex Formation: Cool the suspension to 0 °C and slowly add this compound (1.0 eq.).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Work-up: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the product by column chromatography on silica gel.

Data Summary

The following table summarizes the predicted outcomes for the electrophilic aromatic substitution of this compound. Yields are estimates based on reactions with similarly substituted aromatic compounds and are highly dependent on the specific reaction conditions.

| Reaction | Reagents | Catalyst | Predicted Major Product | Typical Yield Range |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | None (H₂SO₄) | 2-(Chloromethyl)-5-nitrobenzaldehyde | 60-80% |

| Bromination | Br₂ | FeBr₃ | 5-Bromo-2-(chloromethyl)benzaldehyde | 50-70% |

| Acylation | CH₃COCl | AlCl₃ | 5-Acetyl-2-(chloromethyl)benzaldehyde | 30-50% |

Conclusion

The electrophilic aromatic substitution of this compound is a predictable yet challenging transformation. The regiochemical outcome is primarily governed by the ortho, para-directing effect of the weakly deactivating chloromethyl group, leading to substitution at the C4 position. However, the strong deactivating influence of the aldehyde group necessitates more forcing reaction conditions compared to those used for more activated aromatic substrates. A thorough understanding of these competing electronic effects and careful optimization of reaction parameters are crucial for achieving successful and selective transformations of this versatile synthetic building block.

References

- This guide synthesizes fundamental principles of organic chemistry. For a comprehensive understanding of electrophilic aromatic substitution, consult standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.

-

For specific protocols and reaction conditions, searching chemical databases like SciFinder, Reaxys, or the organic chemistry literature for reactions on analogous substrates (e.g., 2-methylbenzaldehyde, 2-chlorobenzaldehyde) is recommended.

-

Synthesis of Substituted Benzaldehydes: Journal of Organic Chemistry. This journal frequently publishes synthetic methods that would be applicable. A search within the journal for "electrophilic substitution of substituted benzaldehydes" would yield numerous relevant examples. (URL: [Link])

-

Comprehensive Organic Synthesis: This major reference work provides detailed chapters on aromatic substitution reactions, including experimental procedures. (URL: [Link])

-

A Senior Application Scientist's Technical Guide to 2-(Chloromethyl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)benzaldehyde (CAS No. 108683-62-1) is a bifunctional aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its strategic importance stems from the presence of two distinct reactive centers: an electrophilic aldehyde and a benzylic chloride. This unique structural arrangement allows for sequential or tandem reactions, positioning it as a versatile building block for the synthesis of complex molecular architectures, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its core physicochemical properties, validated synthesis and purification protocols, detailed reactivity profile, and established applications, grounded in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

This compound is a white solid under standard conditions.[3] The molecule consists of a benzaldehyde core with a chloromethyl substituent at the ortho (C2) position. This substitution pattern is key to its reactivity, as the electron-withdrawing nature of the aldehyde group enhances the electrophilicity of the benzylic carbon, making the chlorine a good leaving group for nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 108683-62-1 | [2][3] |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1][2][4] |

| Physical Form | White Solid | [1][3] |

| IUPAC Name | This compound | |

| InChI Key | QQJODMUSGDSKPF-UHFFFAOYSA-N | [3] |

| Purity | ≥96% (typical commercial grade) | [3] |

Spectroscopic Characterization

For unambiguous identification, a combination of spectroscopic methods is essential. The following data represent the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a definitive tool for structural confirmation. Expected signals include: a singlet for the aldehyde proton (CHO) typically downfield (~10 ppm), aromatic protons in the 7-8 ppm region showing splitting patterns characteristic of ortho-disubstitution, and a key singlet for the benzylic protons (CH₂Cl) around 4.5-5.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon (~190 ppm), peaks in the aromatic region (125-140 ppm), and a signal for the benzylic carbon (CH₂Cl) around 45 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong, sharp absorption band for the aldehyde C=O stretch, typically found around 1700 cm⁻¹. Another characteristic band will be the C-Cl stretch, usually observed in the 800-600 cm⁻¹ region.

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the controlled chlorination of o-tolualdehyde (2-methylbenzaldehyde). While several methods exist, a robust approach involves radical chlorination.

Expert Insight: The primary challenge in this synthesis is preventing over-halogenation (formation of the dichloromethyl or trichloromethyl derivative) and avoiding polymerization. Precise control of reaction temperature, stoichiometry of the chlorinating agent, and the use of a radical initiator are critical for achieving high selectivity and yield.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and gas inlet tube, dissolve o-tolualdehyde in an inert solvent like carbon tetrachloride (CCl₄) or benzene.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Chlorination: While irradiating the mixture with a UV lamp (or heating to initiate AIBN), bubble chlorine gas (Cl₂) or introduce N-chlorosuccinimide (NCS) portion-wise into the solution. Maintain the reaction temperature carefully, typically between 50-80°C.

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the formation of the desired monochlorinated product.

-

Work-up: Once the starting material is consumed, cool the reaction mixture. Remove the solvent under reduced pressure.

-

Purification: The crude product is often purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure white solid.

The entire process should be conducted in a well-ventilated fume hood due to the toxicity of the reagents and solvents.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in its dual reactivity, allowing for a diverse range of chemical transformations.[1]

Reactions at the Aldehyde Group

The aldehyde functionality undergoes typical reactions, including:

-

Oxidation: Can be oxidized to 2-(chloromethyl)benzoic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Can be selectively reduced to [2-(chloromethyl)phenyl]methanol using mild reducing agents like sodium borohydride (NaBH₄).

-

Condensation: Readily forms imines (Schiff bases) upon reaction with primary amines, a key step in the synthesis of various heterocyclic systems.[1]

-

Wittig Reaction: Reacts with phosphorus ylides to form ortho-substituted styrenes.

Reactions at the Chloromethyl Group

The benzylic chloride is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions.[1] This allows for the introduction of a wide array of functional groups.[1]

-

With O-Nucleophiles: Reaction with alkoxides or phenoxides yields ethers.

-

With S-Nucleophiles: Reaction with thiols or thiophenols produces thioethers.

-

With N-Nucleophiles: Reaction with amines or azides leads to the formation of substituted benzylamines or benzyl azides, respectively.

-

With C-Nucleophiles: Reaction with cyanide ions (e.g., NaCN) yields the corresponding nitrile, a precursor to carboxylic acids and amines.

Tandem & Annulation Reactions

The true elegance of this reagent is demonstrated in reactions where both functional groups participate. It is a key precursor for various heterocyclic compounds.[1] For example, N-Heterocyclic Carbene (NHC) catalyzed annulation reactions with ketones can generate valuable isochromanone scaffolds.[5]

Diagram 1: Key Reaction Pathways

This diagram illustrates the dual reactivity of this compound, showcasing its utility as a versatile synthetic intermediate.

Caption: Dual reactivity of this compound.

Applications in Drug Discovery and Development

This reagent is not typically an API itself but serves as a crucial starting material or intermediate in the synthesis of pharmaceutically active molecules. Its ability to form complex heterocyclic structures makes it particularly valuable.

-

Heterocycle Synthesis: It is used as a precursor for synthesizing benzo[c]thiophenes and other fused ring systems that form the core of many drug candidates.[1]

-

Enantioselective Synthesis: It can be used in highly enantioselective [4+2] annulation reactions, enabled by dual catalysis systems, to build chiral molecules with high stereochemical control.[1]

-

Scaffold Development: The molecule acts as a versatile scaffold. For instance, analogues of 2,4,5,6-tetraaminopyrimidine can be synthesized via a one-pot reaction with this compound, which have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme target in cancer and infectious disease therapy.

Diagram 2: Experimental Workflow for a Typical Nucleophilic Substitution

This workflow outlines the standard laboratory procedure for reacting this compound with a generic nucleophile.

Caption: Workflow for Sₙ2 reaction and product isolation.

Safety, Handling, and Storage

This compound and its structural isomer 2-chlorobenzaldehyde are hazardous compounds and must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[6][7] It is also a suspected skin sensitizer.[6] Inhalation of vapors or dust can cause irritation to the respiratory tract.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[6]

-

Handling: Keep away from heat, sparks, and open flames.[7][8] Use spark-proof tools and earthed equipment.[6] Avoid creating dust. Do not breathe dust or vapors.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It may be stored under an inert atmosphere like nitrogen.[6][7] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7] Recommended storage temperature is often in a freezer to maintain long-term stability.[3]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its aldehyde and chloromethyl groups. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. Its proven role in constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds, ensures its continued relevance in the fields of medicinal chemistry and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

Synlett. (2012). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chlorobenzaldehyde. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 2-chlorobenzaldehyde 98%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | 108683-62-1 | Benchchem [benchchem.com]

- 2. This compound | C8H7ClO | CID 13826183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloromethyl-benzaldehyde | 108683-62-1 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-(Chloromethyl) benzaldehyde | 108683-62-1 [chemicalbook.com]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. fishersci.com [fishersci.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

stability of 2-(Chloromethyl)benzaldehyde in protic vs aprotic solvents

An In-depth Technical Guide on the Stability of 2-(Chloromethyl)benzaldehyde in Protic vs. Aprotic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound, a critical bifunctional intermediate in pharmaceutical and fine chemical synthesis. The document elucidates the theoretical principles governing its degradation in both protic and aprotic solvents, with a focus on the mechanistic dichotomy of SN1 and SN2 pathways for the benzylic chloride and oxidative degradation of the aldehyde moiety. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design for stability assessment, including detailed protocols for forced degradation studies and the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).

Introduction: The Duality of Reactivity and Instability